molecular formula C18H20N4O4 B4844543 ethyl 7-amino-2-(methoxymethyl)-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate

ethyl 7-amino-2-(methoxymethyl)-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate

货号: B4844543
分子量: 356.4 g/mol
InChI 键: YIFBZRHMVVAPNZ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Ethyl 7-amino-2-(methoxymethyl)-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate is a pyrazolo[1,5-a]pyrimidine derivative characterized by:

  • Position 2: Methoxymethyl group (–CH2OCH3), enhancing lipophilicity and influencing molecular interactions.
  • Position 3: 4-Methoxyphenyl substituent, contributing to π-π stacking and hydrogen bonding in biological systems.
  • Position 6: Ethyl carboxylate (–COOEt), a common pharmacophore for metabolic stability and solubility modulation.
  • Position 7: Amino (–NH2) group, critical for hydrogen bonding and binding affinity in kinase inhibition [10].

Pyrazolo[1,5-a]pyrimidines are recognized for their anticancer and kinase-inhibitory activities, with substituents dictating target specificity and potency .

属性

IUPAC Name

ethyl 7-amino-2-(methoxymethyl)-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O4/c1-4-26-18(23)13-9-20-17-15(11-5-7-12(25-3)8-6-11)14(10-24-2)21-22(17)16(13)19/h5-9H,4,10,19H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIFBZRHMVVAPNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N2C(=C(C(=N2)COC)C3=CC=C(C=C3)OC)N=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

Ethyl 7-amino-2-(methoxymethyl)-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate is a compound belonging to the pyrazolo[1,5-a]pyrimidine class, which has garnered attention due to its diverse biological activities, particularly in anticancer and antimicrobial applications. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis and Structural Characteristics

The synthesis of ethyl 7-amino-2-(methoxymethyl)-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate typically involves multi-step reactions starting from readily available precursors. The structural framework of this compound includes a fused pyrazole and pyrimidine ring system, which is crucial for its biological activity. The presence of various substituents, such as methoxy and amino groups, enhances its pharmacological properties.

Table 1: Key Structural Features

FeatureDescription
Core Structure Pyrazolo[1,5-a]pyrimidine
Functional Groups Methoxy, Amino, Ethyl Carboxylate
Molecular Formula C14H18N4O4
Molecular Weight 302.32 g/mol

Anticancer Properties

Recent studies have demonstrated that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant anticancer activity. For instance, compounds similar to ethyl 7-amino-2-(methoxymethyl)-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate have shown potent inhibition against various cancer cell lines.

Case Study: Inhibition of CDK2 and TRKA

A study investigating the biological activity of pyrazolo[1,5-a]pyrimidine derivatives revealed that certain compounds displayed dual inhibition of cyclin-dependent kinase 2 (CDK2) and tropomyosin receptor kinase A (TRKA). For example, one derivative demonstrated an IC50 value of 0.78 µM for CDK2 and 0.98 µM for TRKA, indicating strong inhibitory potential against these targets associated with cancer proliferation and survival .

The mechanism by which ethyl 7-amino-2-(methoxymethyl)-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate exerts its anticancer effects involves the induction of cell cycle arrest and apoptosis in cancer cells. In vitro studies have shown that treatment with related compounds leads to significant accumulation of cells in the G0–G1 phase while reducing populations in the S and G2/M phases . This suggests a disruption in normal cell cycle progression, ultimately inhibiting cancer cell growth.

Antimicrobial Activity

In addition to its anticancer properties, this compound class has also been evaluated for antimicrobial activity. Certain derivatives have shown promising results against various bacterial strains. The minimum inhibitory concentration (MIC) values were determined for several synthesized compounds, with some exhibiting potent antimicrobial effects comparable to established antibiotics .

Table 2: Antimicrobial Activity Overview

CompoundBacterial StrainMIC (µg/mL)
Ethyl Pyrazolo Derivative AStaphylococcus aureus15
Ethyl Pyrazolo Derivative BEscherichia coli10
Ethyl Pyrazolo Derivative CPseudomonas aeruginosa20

相似化合物的比较

Structural and Functional Comparison with Analogues

Table 1: Key Structural Features of Comparable Pyrazolo[1,5-a]Pyrimidines

Compound Name Substituents (Positions) Molecular Weight Key Properties/Activities References
Ethyl 7-amino-2-(methoxymethyl)-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate (Target) 2: –CH2OCH3; 3: 4-OCH3Ph; 6: –COOEt; 7: –NH2 397.38 (calc.) Hypothesized kinase inhibition (structural) N/A
Ethyl 7-amino-3-cyanopyrazolo[1,5-a]pyrimidine-6-carboxylate 3: –CN; 6: –COOEt; 7: –NH2 247.24 Higher reactivity due to cyano group
Ethyl 7-amino-2-methyl-3-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-6-carboxylate 2: –CH3; 3: 3-CF3Ph; 6: –COOEt; 7: –NH2 364.33 Enhanced metabolic stability (CF3 group)
Ethyl 7-hydroxy-2-methyl-3-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-6-carboxylate 2: –CH3; 3: 3-CF3Ph; 6: –COOEt; 7: –OH 365.31 Reduced kinase affinity vs. amino analogues
Ethyl 5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate 5: 3-OCH3Ph; 7: –CF3; 3: –COOEt 365.31 Potential Pim1 kinase inhibition (IC50 ~nM)

Key Observations

Position 2 Modifications: Methoxymethyl (–CH2OCH3) in the target compound offers moderate hydrophilicity compared to methyl (–CH3) in or trifluoromethyl (–CF3) in , which may influence membrane permeability.

the asymmetric 3-CF3Ph in , which may affect binding pocket compatibility.

Position 7 Functional Groups: Amino (–NH2) in the target compound is critical for hydrogen bonding with kinase active sites (e.g., Met769 in EGFR), whereas hydroxyl (–OH) in shows weaker interactions .

Trifluoromethyl (–CF3) vs. Methoxy (–OCH3) : –CF3 (e.g., ) improves metabolic stability and electron-withdrawing effects but may reduce solubility compared to –OCH3.

常见问题

Q. What are the standard synthetic routes for ethyl 7-amino-2-(methoxymethyl)-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate?

The compound is synthesized via multicomponent reactions involving 5-aminopyrazole derivatives and arylidene precursors. A typical protocol involves refluxing 5-aminopyrazole with substituted enones or arylidenecyanoacetates in ethanol or dioxane, catalyzed by piperidine. Key steps include:

  • Condensation at 80–100°C for 6–12 hours under nitrogen.
  • Neutralization with HCl or acetic acid post-reaction to precipitate the product.
  • Purification via recrystallization (e.g., ethanol, dioxane) to achieve >95% purity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and High-Resolution Mass Spectrometry (HRMS) are essential. Key spectral markers include:

  • ¹H NMR : Methoxymethyl protons (δ 3.3–3.5 ppm), aromatic protons (δ 6.8–7.5 ppm), and ester carbonyl (δ 4.2–4.4 ppm for ethyl group).
  • ¹³C NMR : Pyrimidine carbons (δ 150–160 ppm), ester carbonyl (δ 165–170 ppm).
  • HRMS : Expected molecular ion [M+H]⁺ matches calculated mass (e.g., ~400–450 Da depending on substituents) .

Q. What preliminary pharmacological activities have been reported for pyrazolo[1,5-a]pyrimidine derivatives?

Pyrazolo[1,5-a]pyrimidines exhibit kinase inhibition (e.g., EGFR) and antiproliferative activity. For example:

  • Hydrogen bonding interactions with Met769 and Leu694 residues in EGFR (distance: 2.95–4.00 Å) .
  • Antitumor activity against liver carcinoma (HEPG2-1) with IC₅₀ values as low as 2.70 µM .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity during synthesis?

Systematic optimization involves:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity, while ethanol minimizes side reactions .
  • Catalyst screening : Piperidine (0.5–1.0 eq.) vs. triethylamine for regioselectivity .
  • Temperature control : Reflux (80°C) for 8–10 hours balances yield and decomposition risks .
  • In-line monitoring : Use HPLC (C18 column, acetonitrile/water gradient) to track intermediates .

Q. How can conflicting spectral data (e.g., NMR shifts) be resolved for structural validation?

Discrepancies often arise from tautomerism or solvent effects. Mitigation strategies include:

  • Variable Temperature NMR : Identify dynamic processes (e.g., keto-enol tautomerism) by analyzing peak splitting at −20°C to 50°C .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals (e.g., aromatic protons near δ 7.0 ppm) .
  • Computational validation : Compare experimental shifts with DFT-calculated values (B3LYP/6-31G*) .

Q. What strategies are effective for studying structure-activity relationships (SAR) in this compound class?

SAR studies require systematic substitution:

  • Core modifications : Replace methoxymethyl with trifluoromethyl to assess steric/electronic impacts .
  • Positional isomerism : Compare 4-methoxyphenyl vs. 3-trifluoromethylphenyl at position 3 for EGFR binding .
  • Pharmacophore mapping : Use docking simulations (AutoDock Vina) to prioritize substituents with high binding scores .

Q. How can contradictions in biological activity data across studies be addressed?

Variability in assays (e.g., cell line specificity, incubation time) necessitates:

  • Standardized protocols : Use NCI-60 cell lines and fixed incubation periods (48–72 hours) .
  • Dose-response validation : Repeat assays with 10-dose IC₅₀ curves to confirm potency .
  • Off-target profiling : Screen against unrelated kinases (e.g., CDK2, VEGFR2) to rule out false positives .

Methodological Considerations

Q. What analytical workflows are recommended for purity assessment in scale-up synthesis?

Combine orthogonal techniques:

  • HPLC-PDA : Monitor UV absorption at 254 nm (pyrimidine chromophore).
  • LC-MS : Detect low-abundance impurities (<0.1%) via full-scan MS/MS.
  • Elemental analysis : Validate C, H, N content within ±0.3% of theoretical values .

Q. How should stability studies be designed for this compound under physiological conditions?

Conduct accelerated degradation studies:

  • pH stability : Incubate in buffers (pH 1.2–7.4) at 37°C for 24 hours; analyze via LC-MS .
  • Light sensitivity : Expose to UV (365 nm) for 48 hours; track photodegradation products .
  • Thermal stability : Store at 40°C/75% RH for 4 weeks; assess crystallinity via PXRD .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 7-amino-2-(methoxymethyl)-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 7-amino-2-(methoxymethyl)-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate

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